Methyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with chlorophenyl, methylphenyl, and carboxylate groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H24ClNO3 |
|---|---|
Molecular Weight |
421.9g/mol |
IUPAC Name |
methyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H24ClNO3/c1-14-4-6-17(7-5-14)23-22(25(29)30-3)15(2)27-20-12-18(13-21(28)24(20)23)16-8-10-19(26)11-9-16/h4-11,18,23,27H,12-13H2,1-3H3 |
InChI Key |
DVAUSABCBDAXGF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Substitution Reactions:
Esterification: The carboxylate group is introduced via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Methyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
